molecular formula C6H7N3 B3265814 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile CAS No. 41065-01-4

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B3265814
CAS No.: 41065-01-4
M. Wt: 121.14 g/mol
InChI Key: PZMMOAYLVDGGJQ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a methyl-substituted imidazole ring. This structure serves as a versatile intermediate in pharmaceutical and organic synthesis. The compound’s imidazole core and nitrile functionality make it reactive in nucleophilic additions and cyclization reactions, often employed in constructing bioactive molecules like antibiotics or enzyme inhibitors.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMOAYLVDGGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-01-4
Record name (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety in 2-(1-methyl-1H-imidazol-5-yl)acetonitrile serves as an electrophilic site for nucleophilic substitution. Common reactions include:

Reaction with Amines:
The nitrile group reacts with primary or secondary amines under acidic or basic conditions to form amidines or substituted acetamides. For example:
R NH2+NC CH2 Imidazole R NH C NH CH2 Imidazole \text{R NH}_2+\text{NC CH}_2\text{ Imidazole }\rightarrow \text{R NH C NH CH}_2\text{ Imidazole }

Hydrolysis to Carboxylic Acids:
Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid:
NC CH2 Imidazole H2O H+HOOC CH2 Imidazole \text{NC CH}_2\text{ Imidazole }\xrightarrow{\text{H}_2\text{O H}^+}\text{HOOC CH}_2\text{ Imidazole }

Key Data:

Reaction TypeConditionsProductYieldSource
AmidinationNH₃/EtOH, 60°C2-(1-Methyl-1H-imidazol-5-yl)acetamidine78%
Hydrolysis6M HCl, reflux2-(1-Methyl-1H-imidazol-5-yl)acetic acid85%

Cycloaddition and Ring-Opening Reactions

The nitrile group participates in [3+2] cycloadditions with azides or nitrile oxides to form tetrazoles or isoxazolines, respectively.

Example Reaction with Sodium Azide:
NC CH2 Imidazole +NaN3Tetrazole CH2 Imidazole \text{NC CH}_2\text{ Imidazole }+\text{NaN}_3\rightarrow \text{Tetrazole CH}_2\text{ Imidazole }

Data from Catalytic Studies:

SubstrateCatalystConditionsProductYield
2-(1-Methyl-1H-imidazol-5-yl)acetonitrileCuI/Et₃NDMF, 80°C5-(Imidazolylmethyl)-1H-tetrazole92%

Functionalization of the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C-2 and C-4 positions:

Halogenation:
Bromination with NBS in DMF yields 4-bromo derivatives:
Imidazole CH2CN+NBS4 Bromo Imidazole CH2CN\text{Imidazole CH}_2\text{CN}+\text{NBS}\rightarrow \text{4 Bromo Imidazole CH}_2\text{CN}

Alkylation/Arylation:
Palladium-catalyzed cross-coupling reactions introduce aryl or alkyl groups:

ReactionCatalystConditionsProductYield
Suzuki CouplingPd(PPh₃)₄K₂CO₃, DME, 90°C4-Aryl-Imidazole-CH₂CN65–88%

Coordination Chemistry and Metal Complexes

The imidazole nitrogen and nitrile group act as ligands for transition metals:

Example with Cu(II):
Imidazole CH2CN+Cu NO3 2[Cu Imidazole CH2CN 2(NO3)2]\text{Imidazole CH}_2\text{CN}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu Imidazole CH}_2\text{CN }_2(\text{NO}_3)_2]

  • Complexes exhibit catalytic activity in oxidation reactions .

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and enzyme-inhibitory properties:

Antibacterial Hybrid Synthesis:
Condensation with benzofuranones yields hybrids active against K. pneumoniae and B. subtilis:

Hybrid StructureMIC (μg/mL)Target BacteriaSource
Imidazole-benzofuranone8–16K. pneumoniae

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of imidazole exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, research highlighted the synthesis of imidazole-based compounds that demonstrated promising antibacterial properties against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity
A study synthesized several imidazole derivatives, including those related to 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile, and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8S. aureus
Compound B16E. coli
2-(1-Methyl-1H-imidazol-5-yl)acetonitrile4K. pneumoniae

Coordination Chemistry

The unique structural features of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile allow it to act as a ligand in coordination complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in organic synthesis.

Case Study: Metal Complexes
Research has shown that metal complexes formed with this compound can catalyze various reactions, including oxidation and cross-coupling reactions. For example, a palladium complex with the imidazole derivative was effective in catalyzing Suzuki coupling reactions, demonstrating enhanced activity compared to traditional catalysts .

Material Science

The compound's ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic properties. Its application in creating conductive polymers and sensors has been explored.

Case Study: Conductive Polymers
A study reported the incorporation of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile into polymer matrices to enhance conductivity. The resulting materials exhibited improved electrical properties, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Benzimidazole Derivatives
  • 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f) :
    • Structure : Features a benzoimidazole ring fused with a benzene ring, a 3-hydroxypropyl chain, and a methyl group.
    • Synthesis : Prepared via nucleophilic substitution with 2-chloroacetonitrile, yielding 41% .
    • Properties : Higher molecular weight (244.32 g/mol) compared to the target compound (157.6 g/mol) due to the benzannulation, which enhances aromaticity and may reduce solubility in polar solvents.
Nitroimidazole Derivatives
  • 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile: Structure: Contains a nitro group (electron-withdrawing) and a thioether linkage. Properties: Molar mass 322.77 g/mol; the nitro group increases electrophilicity, making it reactive in redox reactions.

Functional Group Modifications

Carbamate and Ester Derivatives
  • tert-Butyl N-{2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethyl}carbamate (27): Synthesis: Synthesized from 5-bromo-1-methyl-1H-imidazole with a 76% yield, demonstrating efficient coupling reactions involving the imidazole ring . Application: The tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis.
Coumarin-Based Analogues
  • Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile: Structure: Integrates a coumarin ring (fluorescent chromophore) instead of imidazole. Electronic Properties: DFT studies reveal non-planar molecular geometry and HOMO/LUMO distributions localized on the coumarin ring, suggesting distinct photochemical behavior compared to imidazole derivatives .
Metronidazole Analogues
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate :
    • Structure : Ester derivative of metronidazole (antibiotic) with a bromobenzoate group.
    • Application : Evaluated for antiglycation activity; crystal structure data aids in understanding conformational stability .
Amino-Substituted Derivatives
  • Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile: Synthesis: Achieved 93% purity via multi-step reactions, with a melting point of 119–120°C.

Comparative Data Tables

Table 2: Functional Group Impact on Reactivity

Compound Class Key Functional Group Reactivity Profile Example
Nitrile-containing imidazoles –C≡N Nucleophilic additions, cyclizations Target compound
Nitroimidazoles –NO2 Electrophilic substitution, redox reactions Compound in
Amino-benzimidazoles –NH2 Hydrogen bonding, bioactivity Methyl 5-(2-amino...)

Biological Activity

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and participate in various biochemical interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile can be represented as follows:

C6H7N3\text{C}_6\text{H}_7\text{N}_3

This compound includes a nitrile functional group, which contributes to its reactivity and biological activity. The imidazole ring enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in pharmacological applications.

The biological activity of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile primarily stems from its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Hydrogen Bonding : The nitrile group can engage in hydrogen bonding with biological molecules, influencing metabolic pathways and cellular processes.

These interactions suggest that the compound may have applications in treating diseases associated with enzyme dysfunction or microbial infections.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile. For instance, research indicates that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaActivity
2-(1-Methyl-1H-imidazol-5-yl)acetonitrileStaphylococcus aureus, Escherichia coliModerate to high inhibition
Related Imidazole DerivativesHelicobacter pyloriEffective against metronidazole-resistant strains

These findings suggest that 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile could serve as a lead compound for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, some studies have investigated the antiviral potential of imidazole derivatives. For example, compounds structurally related to 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile showed inhibitory effects on HIV integrase, indicating possible applications in antiviral therapies.

CompoundViral TargetPercentage Inhibition
2-(1-Methyl-1H-imidazol-5-yl)acetonitrileHIV IntegraseUp to 45% inhibition
Related CompoundsVarious virusesInhibition rates ranging from 33% to 89%

Study on Antibacterial Activity

A study conducted by Foroumadi et al. synthesized various nitroimidazole hybrids and tested their antibacterial efficacy against resistant strains of S. aureus. The results demonstrated that specific modifications in the imidazole structure could enhance antibacterial activity significantly, suggesting that similar modifications on 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile may yield promising derivatives.

Study on Antiviral Properties

Another notable study focused on the antiviral properties of imidazole derivatives against HIV. Compounds exhibiting structural similarities to 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile were found to disrupt crucial viral interactions, thereby inhibiting viral replication. This highlights the potential for developing antiviral therapies based on this compound's structure.

Q & A

Q. What are the standard synthetic routes for 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile?

A common approach involves alkylation of 1-methyl-1H-imidazole derivatives with haloacetonitriles. For example, potassium carbonate-mediated nucleophilic substitution using 2-chloroacetonitrile has been reported for analogous compounds, yielding acetonitrile-functionalized heterocycles . Suzuki-Miyaura cross-coupling may also be employed to introduce the imidazole moiety into acetonitrile-containing scaffolds, as demonstrated for structurally related phenoxyethylamine derivatives .

Q. How should researchers characterize the purity and structure of this compound?

  • Spectroscopy : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm substituent positions and nitrile functionality. For example, 1H^1 \text{H} NMR peaks for imidazole protons typically appear at δ 7.3–7.9 ppm, while nitrile groups are identified via IR absorption near 2240 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., calculated [M+H]+^+ for C7H8N4\text{C}_7\text{H}_8\text{N}_4: 164.17) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs) is recommended, as applied to similar imidazole derivatives .

Q. What safety protocols are critical when handling this compound?

Nitriles and imidazoles require stringent precautions:

  • Use gloves, protective eyewear, and lab coats to avoid skin/eye contact .
  • Work in a fume hood due to potential volatility or dust generation.
  • Store at -20°C in airtight containers to prevent degradation, as suggested for structurally related nitriles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in alkylation-based synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactions.
  • Temperature Control : Elevated temperatures (60–80°C) are often required for complete conversion, but prolonged heating should be avoided to minimize side reactions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

  • DFT Calculations : Model the electron density of the nitrile group and imidazole ring to predict sites for nucleophilic attack.
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging crystallographic data from related compounds .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ACD/Labs).
  • Purity Verification : Re-run chromatography (e.g., silica gel TLC or HPLC) to rule out impurities. For example, impurities in imidazole derivatives often arise from incomplete alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1-Methyl-1H-imidazol-5-yl)acetonitrile
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2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

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